molecular formula C20H26N2O3S2 B2587693 N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1226448-34-5

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2587693
CAS No.: 1226448-34-5
M. Wt: 406.56
InChI Key: MYWKUDIIBNIZAJ-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Mechanism of Action

Target of Action

The primary targets of N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown . As more research is conducted, these effects will be better understood.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of method depends on the desired yield, purity, and application of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as N-cyclohexyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide and various substituted thiophenes .

Uniqueness

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific structural features, such as the cyclooctyl and N-methylbenzenesulfonamido groups, which confer distinct electronic and steric properties. These features may result in unique biological activities and applications compared to other thiophene derivatives .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-cyclooctylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-22(27(24,25)17-12-8-5-9-13-17)18-14-15-26-19(18)20(23)21-16-10-6-3-2-4-7-11-16/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWKUDIIBNIZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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